molecular formula C8H4F5NO4 B1529988 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene CAS No. 1806377-55-8

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1529988
CAS No.: 1806377-55-8
M. Wt: 273.11 g/mol
InChI Key: SLSHUPCZXPXTCY-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is a complex organic compound characterized by its multiple fluorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common approach is the nitration of difluoromethoxybenzene followed by trifluoromethylation. The reaction conditions require careful control of temperature and the use of strong acids or bases to facilitate the nitration and trifluoromethylation steps.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of fluorine and nitro groups, which can affect the reactivity of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions often use metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions are facilitated by strong acids like sulfuric acid (H₂SO₄).

Major Products Formed: The major products formed from these reactions include various derivatives of the benzene ring, such as halogenated compounds, nitroso compounds, and hydroxylated derivatives.

Scientific Research Applications

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: Utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

1-Difluoromethoxy-3-nitro-2-(trifluoromethoxy)benzene is unique due to its combination of difluoromethoxy and trifluoromethoxy groups on the benzene ring. Similar compounds include:

  • 1,3-Difluorobenzene: Lacks the nitro and trifluoromethoxy groups.

  • 2,4-Dinitrofluorobenzene: Contains nitro groups but lacks the difluoromethoxy and trifluoromethoxy groups.

  • Trifluoromethoxybenzene: Contains only the trifluoromethoxy group.

Properties

IUPAC Name

1-(difluoromethoxy)-3-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-5-3-1-2-4(14(15)16)6(5)18-8(11,12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSHUPCZXPXTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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